1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol 1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 876882-92-7
VCID: VC11974571
InChI: InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3
SMILES: CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O
Molecular Formula: C22H22N2O2
Molecular Weight: 346.4 g/mol

1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol

CAS No.: 876882-92-7

Cat. No.: VC11974571

Molecular Formula: C22H22N2O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol - 876882-92-7

Specification

CAS No. 876882-92-7
Molecular Formula C22H22N2O2
Molecular Weight 346.4 g/mol
IUPAC Name 1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol
Standard InChI InChI=1S/C22H22N2O2/c1-16(25)22-23-19-11-4-5-12-20(19)24(22)14-7-15-26-21-13-6-9-17-8-2-3-10-18(17)21/h2-6,8-13,16,25H,7,14-15H2,1H3
Standard InChI Key MSOCFSWYWMAJSM-UHFFFAOYSA-N
SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O
Canonical SMILES CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O

Introduction

Chemical Identification and Structural Analysis

Molecular Characteristics

1-{1-[3-(Naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol has a molecular formula of C22H22N2O2\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{2} and a molecular weight of 346.4 g/mol. Its IUPAC name, 1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol, reflects the integration of a naphthyloxypropyl group into the benzimidazole scaffold, terminated by an ethanol moiety. The compound’s structure is further defined by its SMILES representation: CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O, which clarifies the spatial arrangement of its functional groups.

Table 1: Key Chemical Properties

PropertyValue
CAS No.876882-92-7
Molecular FormulaC22H22N2O2\text{C}_{22}\text{H}_{22}\text{N}_{2}\text{O}_{2}
Molecular Weight346.4 g/mol
IUPAC Name1-[1-(3-naphthalen-1-yloxypropyl)benzimidazol-2-yl]ethanol
SMILESCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC4=CC=CC=C43)O
InChI KeyMSOCFSWYWMAJSM-UHFFFAOYSA-N

Structural Features

The molecule’s benzimidazole core provides a planar heterocyclic framework conducive to π-π stacking interactions, while the naphthyloxy group enhances lipophilicity, potentially improving membrane permeability. The hydroxyl group on the ethanol moiety introduces hydrogen-bonding capability, which may influence receptor binding or solubility. Computational models suggest that the propyl linker between the benzimidazole and naphthalene groups allows conformational flexibility, enabling adaptation to diverse biological targets.

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis of this compound typically involves a multi-step protocol:

  • Formation of the benzimidazole core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions generates the benzimidazole ring.

  • Alkylation with 3-(naphthalen-1-yloxy)propyl bromide: The propyl chain bearing the naphthyloxy group is introduced via nucleophilic substitution, leveraging the reactivity of the benzimidazole nitrogen.

  • Hydroxylation: Introduction of the ethanol moiety is achieved through reduction or hydroxylation reactions, often employing catalysts like sodium borohydride in controlled environments.

Critical reaction parameters include maintaining anhydrous conditions during alkylation and optimizing temperature (typically 60–80°C) to maximize yield while minimizing side reactions.

Analytical Validation

Post-synthesis, the compound is purified using column chromatography and characterized via:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra confirm the presence of distinct proton environments, such as the aromatic naphthalene hydrogens (δ 7.2–8.5 ppm) and the ethanol methyl group (δ 1.2 ppm).

  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 346.4, consistent with the molecular formula.

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and ensure purity ≥95%.

Applications in Drug Development

Lead Compound Optimization

The hydroxyl group’s reactivity positions this molecule as a versatile intermediate for synthesizing analogs. For example:

  • Esterification: Acetylation of the hydroxyl group could enhance blood-brain barrier penetration.

  • Sulfonation: Introducing sulfonate groups may improve aqueous solubility for intravenous formulations.

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could mitigate potential off-target effects while enhancing tumor-specific delivery.

Research Gaps and Future Directions

Mechanistic Studies

Elucidating the compound’s molecular targets requires:

  • Binding assays: Surface plasmon resonance (SPR) to measure interactions with kinases or DNA.

  • Transcriptomic profiling: RNA sequencing to identify differentially expressed genes in treated cells.

Preclinical Testing

  • Pharmacokinetics: Assessing bioavailability, half-life, and metabolic stability in animal models.

  • Toxicology: Acute and chronic toxicity studies to establish safety profiles.

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